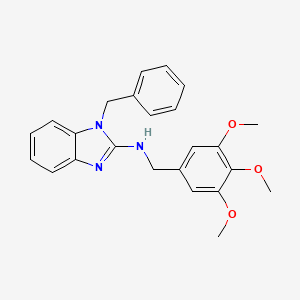
1-benzyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine is a synthetic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by the presence of a benzimidazole core, substituted with benzyl and trimethoxybenzyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce the benzyl and trimethoxybenzyl groups. This can be achieved through nucleophilic substitution reactions using benzyl halides and trimethoxybenzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides or trimethoxybenzyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with oxidized functional groups, while reduction may result in the formation of reduced benzimidazole derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It may serve as a probe or tool compound to study biological processes and pathways involving benzimidazole derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine would depend on its specific biological target and context. Generally, benzimidazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-benzimidazol-2-amine: Lacks the trimethoxybenzyl group, which may result in different biological activities.
N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine: Lacks the benzyl group, which may affect its chemical and biological properties.
1-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine: Similar structure but with different substitution patterns.
Uniqueness
1-benzyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine is unique due to the presence of both benzyl and trimethoxybenzyl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. These structural features may enhance its potential as a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C24H25N3O3 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-benzyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C24H25N3O3/c1-28-21-13-18(14-22(29-2)23(21)30-3)15-25-24-26-19-11-7-8-12-20(19)27(24)16-17-9-5-4-6-10-17/h4-14H,15-16H2,1-3H3,(H,25,26) |
InChI Key |
LYCRDNRHOCJWEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















